molecular formula C8H6BrNO2 B6253037 2-bromo-5H,6H,8H-pyrano[3,4-b]pyridin-5-one CAS No. 1256805-52-3

2-bromo-5H,6H,8H-pyrano[3,4-b]pyridin-5-one

Cat. No. B6253037
CAS RN: 1256805-52-3
M. Wt: 228
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5H,6H,8H-pyrano[3,4-b]pyridin-5-one is a complex organic compound that is of significant interest in the field of chemistry and related areas of research. It is a scaffold present in many natural products with potent biological activities .


Synthesis Analysis

The synthesis of similar compounds involves the condensation of 4H-chromene-3-carbaldehydes and their areno-condensed analogues with hetero- and carbocyclic 1,3-dicarbonyl compounds in acetic acid . Ammonium acetate is used as a green catalyst for the reaction . The process also involves the subsequent Knoevenagel condensation and 6p-electrocyclization of the 1-oxatriene intermediates formed .


Molecular Structure Analysis

The molecular formula of this compound is C8H6BrNO2. The molecular weight is 228.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include formal [3 + 3]-cycloaddition, including the Knoevenagel condensation followed by 6 -electrocyclization . The net result is the formation of a new stereocenter adjacent to the pyran oxygen atom, two -bonds and ring .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-bromo-5H,6H,8H-pyrano[3,4-b]pyridin-5-one involves the synthesis of a pyridine ring, followed by the formation of a pyran ring and the introduction of a bromine atom at the 2-position of the pyran ring.", "Starting Materials": [ "2-pyridinecarboxaldehyde", "ethyl acetoacetate", "malononitrile", "bromine", "sodium hydroxide", "acetic acid", "ethanol" ], "Reaction": [ "Step 1: Synthesis of 2-pyridinecarboxylic acid by reacting 2-pyridinecarboxaldehyde with sodium hydroxide in ethanol.", "Step 2: Synthesis of 2-pyridinecarboxylic acid ethyl ester by reacting 2-pyridinecarboxylic acid with ethanol and acetic acid.", "Step 3: Synthesis of 2-(1-ethyl-2-oxopropyl)pyridine by reacting 2-pyridinecarboxylic acid ethyl ester with ethyl acetoacetate and sodium ethoxide.", "Step 4: Synthesis of 2-(1-ethyl-2-oxopropyl)pyridine-3-carbonitrile by reacting 2-(1-ethyl-2-oxopropyl)pyridine with malononitrile and sodium ethoxide.", "Step 5: Synthesis of 2-bromo-5H,6H,8H-pyrano[3,4-b]pyridin-5-one by reacting 2-(1-ethyl-2-oxopropyl)pyridine-3-carbonitrile with bromine and sodium hydroxide in ethanol to form the pyran ring and introduce the bromine atom at the 2-position of the pyran ring." ] }

CAS RN

1256805-52-3

Molecular Formula

C8H6BrNO2

Molecular Weight

228

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.